molecular formula C7F5NO B073828 Pentafluorophenyl isocyanate CAS No. 1591-95-3

Pentafluorophenyl isocyanate

Cat. No. B073828
CAS RN: 1591-95-3
M. Wt: 209.07 g/mol
InChI Key: QXLDBWRLZDBVGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pentafluorophenyl isocyanate can be synthesized through various methods. One approach involves the carboboration of isocyanates with tris(pentafluorophenyl)borane, leading to the formation of heterocyclic compounds (Mehta & Goicoechea, 2019). Another synthesis route includes the reaction of pentafluorosulfanyl isocyanate with different reactants, showcasing the versatility of this compound in chemical synthesis (Duncan et al., 1976).

Molecular Structure Analysis

The molecular structure of this compound is key to its reactivity. It consists of a pentafluorophenyl group attached to an isocyanate group, which significantly influences its chemical behavior. Studies have explored the structure and bonding in complexes involving this compound, highlighting its unique chemical properties (Jacobsen et al., 1999).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions. It has been used in photoreactions with polyfluorinated alcohols and diols to produce fluorinated urethanes and polyurethanes (Soto et al., 2014). Its reactivity with other compounds, like tris(pentafluorophenyl)borane, leads to the formation of various organometallic and heterocyclic compounds (Erker, 2005).

Physical Properties Analysis

The physical properties of this compound, such as melting and boiling points, solubility, and stability, are important in determining its applicability in different chemical environments. These properties are influenced by its molecular structure and the presence of the fluorine atoms.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, acidity or basicity, and its behavior in various chemical environments, are central to its use in synthesis and material science. Its ability to form complexes with various metals and its role in catalysis are particularly noteworthy (Lentz et al., 1998).

Scientific Research Applications

1. Carboboration of Isocyanates

Pentafluorophenyl isocyanate has been utilized in carboboration reactions with tris(pentafluorophenyl)borane, leading to the formation of six-membered heterocyclic compounds. These compounds, conceptualized as adducts of imino-boranes with isocyanates, demonstrate a potential for dissociative displacement and exchange reactions, broadening the scope of carboboration chemistry (Mehta & Goicoechea, 2019).

2. Synthesis of Fluorinated Urethanes

This compound is key in the photoreaction with polyfluorinated alcohols and diols, leading to the synthesis of new highly fluorinated urethanes and diurethanes. These compounds exhibit significant hydrophobicity and oleophobicity, crucial for various applications in material science (Soto, Sebastián, & Marquet, 2014).

3. Ureidopeptides Synthesis

In peptide chemistry, this compound is used to produce highly active and stable Fmoc-peptidyl carbamates. These intermediates facilitate the synthesis of ureidopeptides with good yield, demonstrating its utility in peptide bond formation and modification (Sureshbabu & Venkataramanarao, 2008).

4. Enhancing Lithium-Ion Battery Performance

This compound serves as an effective electrolyte additive in lithium-ion batteries, especially for silicon-based anodes. Its inclusion improves capacity retention and Coulombic efficiency, showcasing its potential in enhancing battery technology (Nölle et al., 2018).

5. Organic and Organometallic Chemistry Catalyst

As part of tris(pentafluorophenyl)borane, this compound is instrumental in various catalytic and reagent roles in organic and organometallic chemistry. This includes applications in hydrometallation reactions, alkylations, and aldol-type reactions (Erker, 2005).

6. Reactions with Heteroallenes

This compound is actively involved in reactions with heteroallenes like carbodiimides and isocyanates, resulting in a variety of unique cerium(iii) derivatives. Such reactions are significant in the study of metal-organic frameworks and coordination chemistry (Yin, Carroll, & Schelter, 2016).

Safety and Hazards

When handling PFPI, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

The application of PFPI as an effective electrolyte additive for lithium-ion full cells paves the path for a broad range of different isocyanate compounds, which have not been studied for Si-based anodes in lithium-ion full cells so far . These compounds can be easily adjusted by modifying the chemical structure and/or functional groups incorporated within the molecule, to specifically tailor the SEI layer for Si-based anodes in LIBs .

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F5NO/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLDBWRLZDBVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166583
Record name Perfluorophenyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1591-95-3
Record name Pentafluorophenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1591-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Perfluorophenyl isocyanate
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Record name Perfluorophenyl isocyanate
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Record name Perfluorophenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Pentafluorophenyl isocyanate

Q & A

A: PFPI functions as an effective electrolyte additive in silicon-based lithium-ion batteries. [] It achieves this by forming a stable solid-electrolyte interphase (SEI) on the silicon anode surface. [] This SEI layer is crucial for preventing continuous electrolyte decomposition, a major cause of capacity fading in these batteries. [] X-ray photoelectron spectroscopy analysis confirms that PFPI is a significant component of this protective SEI layer. []

A: Yes, the research directly compares PFPI’s performance to two established electrolyte additives: vinylene carbonate and fluoroethylene carbonate. [] The study demonstrates that adding 2 wt % PFPI to the baseline electrolyte leads to superior capacity retention and Coulombic efficiency in Si/LiNi1/3Mn1/3Co1/3O2 (NMC-111) full cells. [] This highlights PFPI’s potential as a high-performance alternative for next-generation lithium-ion batteries.

A: PFPI plays a crucial role in synthesizing highly fluorinated urethanes and polyurethanes. [] It reacts efficiently with polyfluorinated alcohols and diols under photochemical conditions, offering a more environmentally friendly approach compared to traditional methods. [] These resulting fluorinated compounds exhibit noteworthy hydrophobic and oleophobic properties, making them suitable for various applications in material science. []

A: Yes, research shows that PFPI enables the photoinduced carbamoylation of ethereal C-H bonds, a transformation known to be difficult. [, ] This reaction is highly chemoselective, favoring the ethereal position, and allows for the functionalization of sterically hindered tertiary C-H bonds. [, ] This capability opens up new possibilities for synthesizing complex molecules containing carbamate moieties.

A: The presence of five fluorine atoms on the phenyl ring of PFPI significantly increases its electrophilicity. This heightened electrophilicity makes the isocyanate group more reactive towards nucleophiles like alcohols and amines, facilitating the formation of urethanes and ureas, respectively. [] Further research exploring structure-activity relationships within the broader family of isocyanate compounds, including PFPI derivatives, could lead to tailored SEI layers for enhanced battery performance. []

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